3-[(2-Chloro-6-fluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid
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Description
The compound “3-[(2-Chloro-6-fluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid” is a complex organic molecule. It contains a bicyclo[1.1.1]pentane core, which is a highly strained and reactive structure . Attached to this core is a carboxylic acid group, a common functional group in organic chemistry, and a 2-chloro-6-fluorophenyl group, which is a halogen-substituted aromatic ring .
Synthesis Analysis
The synthesis of such a compound would likely involve advanced organic chemistry techniques. The bicyclo[1.1.1]pentane core can be synthesized through various methods, including carbene insertions into the C1–C3 bond . The 2-chloro-6-fluorophenyl group could potentially be introduced through a palladium-catalyzed cross-coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the highly strained bicyclo[1.1.1]pentane core, which consists of two fused cyclopropane rings . The 2-chloro-6-fluorophenyl group is an aromatic ring, which contributes to the stability of the molecule. The carboxylic acid group is polar and can participate in hydrogen bonding .Chemical Reactions Analysis
The bicyclo[1.1.1]pentane core is highly reactive due to its ring strain, and can undergo various reactions, including ring-opening reactions . The carboxylic acid group can participate in typical acid-base reactions, and the halogen atoms on the phenyl ring can be involved in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the carboxylic acid group suggests that it would be polar and could form hydrogen bonds. The bicyclo[1.1.1]pentane core could potentially make the compound more lipophilic .Future Directions
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFO2/c14-9-2-1-3-10(15)8(9)4-12-5-13(6-12,7-12)11(16)17/h1-3H,4-7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBYAUUMUBQPMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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